
5,6-Dimethoxyindole
Overview
Description
5,6-Dimethoxyindole (5,6-DMI) is a natural indole alkaloid, which is found in plants and fungi. It has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant and anti-cancer properties. 5,6-DMI has also been studied for its ability to modulate the activity of certain enzymes and hormones, as well as its ability to interact with a variety of signaling pathways. 5,6-DMI has been studied for its potential to be used in a variety of lab experiments.
Scientific Research Applications
Environmental Monitoring and Pollution Detection : A study by Şenkuytu et al. (2019) discusses the synthesis of a novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based dual chemosensor. This chemosensor is effective in detecting Cu2+ and Fe3+ ions, suggesting potential applications in environmental monitoring and pollution detection (Şenkuytu et al., 2019).
Medical Research : Pavel et al. (1983) identified 5,6-dimethoxyindolyl-2-carboxylic acid in the urine of malignant melanoma patients, supporting the existence of efficient methylating activity in melanoma tissue (Pavel et al., 1983).
Synthesis of Indolo[3,2-b]carbazoles : Black, Ivory, and Kumar (1995) demonstrated that 4,6-dimethoxyindole could be used to synthesize indolo[3,2-b]carbazoles by reacting with aryl aldehydes and phosphoryl chloride (Black et al., 1995).
Pharmaceutical Applications : A study by Black, Keller, and Kumar (1993) showed that aryl-aryl coupling reactions can synthesize pyrrolophenanthridones from N-aroyl-4,6-dimethoxyindoles, which may have potential applications in pharmaceuticals (Black et al., 1993).
Antiviral Agents : Patil et al. (2017) identified that novel 5,6-dimethoxyindan-1-one derivatives showed moderate to excellent antiviral activity against various viruses, including vaccinia, papillomavirus, and Rift Valley fever (Patil et al., 2017).
Chemical Synthesis and Reactions : The research by Brown, Skinner, and Degraw (1969) explores the synthesis and reactions of 4,6-dimethoxyindole, an unusual indole system (Brown et al., 1969).
Electrochromic and Structural Properties : Povlich, Le, Kim, and Martin (2010) studied Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), a melanin-like polymer, noting its unique electrochromic and structural properties, suggesting applications in synthetic and natural melanins (Povlich et al., 2010).
Mechanism of Action
Target of Action
5,6-Dimethoxyindole is an indole derivative It is known to be used in the synthesis of various compounds, suggesting that it may interact with multiple targets depending on the specific context .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its interaction with its targets and the resulting changes would depend on the specific reactions it is involved in .
Biochemical Pathways
This compound is related to 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor of melanins . Melanins are natural pigments that protect living tissues from UV radiation . Therefore, it can be inferred that this compound may play a role in the melanin synthesis pathway and affect downstream effects related to melanin function.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As a reactant in the synthesis of various compounds, its effects would be determined by the properties of the resulting compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxyindole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide, which is used for its analgesic and anti-inflammatory effects . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory properties suggest that it may modulate signaling pathways involved in inflammation, potentially leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the specific conditions under which the compound is used.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function . The exact nature of these interactions can vary, but they often involve specific binding sites on the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain relief and reduced inflammation. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization . These interactions can influence the compound’s accumulation in certain tissues or cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.
properties
IUPAC Name |
5,6-dimethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBZRNBPUPLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162671 | |
| Record name | 5,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14430-23-0 | |
| Record name | 5,6-Dimethoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14430-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dimethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIMETHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,6-Dimethoxyindole?
A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. []
Q2: What unique electrochromic properties does poly(this compound-2-carboxylic acid) (PDMICA) exhibit compared to other melanins?
A2: Unlike other synthetic and natural melanins that are typically dark brown, PDMICA films are green and display distinct electrochromic behavior. They transition from transparent to green and then to purple as the applied voltage increases from -1V to +1V. This contrasts with the broadband absorption seen in other melanins, attributed to their chemical disorder. []
Q3: How does the crystallinity of electrochemically polymerized PDMICA differ from other melanins?
A3: PDMICA exhibits a degree of crystallinity not observed in other melanins. This is evident in the 1.39, 0.32, and 0.28 nm spacings identified through wide-angle X-ray diffraction patterns and the nanofibrous structure observed in scanning electron micrographs. []
Q4: Can you describe a method for synthesizing 5,6-Dimethoxyindoline, a derivative of this compound?
A4: 5,6-Dimethoxyindoline can be synthesized through two methods: (a) by cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol and (b) by catalytic hydrogenation of this compound. Subsequently, it can be demethylated to obtain 5,6-dihydroxyindoline hydrochloride. []
Q5: What is the significance of halogenation in modifying the photophysical properties of this compound derivatives?
A5: Halogenation, specifically iodination, of ethyl this compound-2-carboxylate (DMICE) leads to the emergence of room-temperature phosphorescence. Both iodinated (IDMICE) and brominated (BDMICE) analogues exhibit ultrafast intersystem crossing (ISC) in solution. Notably, IDMICE crystals exhibit phosphorescence due to enhanced halogen and π-π interactions, leading to higher excitonic coupling and increased ISC rates. []
Q6: How do the positions of methoxy groups on tryptamines affect their inhibitory activity on monoamine oxidase?
A6: Research suggests that the position of methoxy groups on tryptamines influences their inhibitory specificity towards monoamine oxidase. Preliminary results indicate distinct specificities for mitochondrial and bovine plasma enzymes based on the methoxy group positioning. For instance, N-cyclopropyl-5,6-dimethoxytryptamine and N-cyclopropyl-6,7-dimethoxytryptamine, synthesized from this compound, demonstrate this difference in inhibitory activity. []
Q7: How is this compound utilized in the synthesis of diindolylmethanes?
A7: this compound serves as a precursor for preparing various activated indole-2-carboxylate derivatives. These derivatives are then subjected to Vilsmeier formylation, followed by reduction, to yield hydroxymethylindoles. Acid-catalyzed reactions involving these hydroxymethylindoles lead to the formation of both symmetrical and unsymmetrical diindolylmethanes. For example, methyl 4-hydroxymethyl-5,6-dimethoxyindole-2-carboxylate reacts with methyl indole esters in the presence of acetic acid to produce unsymmetrical 4,6'- and 4,7'-diindolylmethanes. []
Q8: What insights do solid-state NMR studies provide regarding the structure of natural melanins like Sepia melanin and Human hair melanin?
A8: Solid-state 13C and 15N CP/MAS NMR spectroscopy, alongside model compounds like ethyl this compound-2-carboxylate, has been crucial in characterizing natural melanins. These studies confirm the presence of indole and pyrrole units within the melanin polymer chain. Specifically, spectral analysis of Sepia melanin, Sepia melanin free acid, and Human hair melanin reveals characteristic regions assignable to the postulated structural units. []
Q9: How does the presence of free radicals affect the NMR spectra of melanin samples?
A9: The presence of free radicals in melanin samples contributes to the broadening of NMR peaks observed in solid-state CP/MAS NMR studies. This broadening effect is attributed to the interaction of unpaired electrons with the nuclear spins, leading to a distribution of resonance frequencies. []
Q10: What are some of the challenges associated with studying the structure of natural melanins using NMR techniques?
A10: Studying natural melanins using NMR poses challenges due to their inherent complexity, heterogeneity, and insolubility. Additionally, the presence of free radicals further complicates spectral interpretation. Despite these difficulties, solid-state NMR techniques, particularly CP/MAS, have proven valuable in characterizing these complex biopolymers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



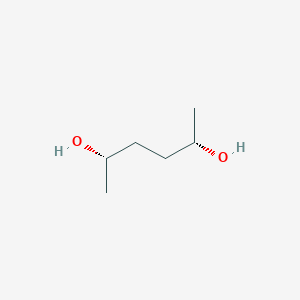



![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
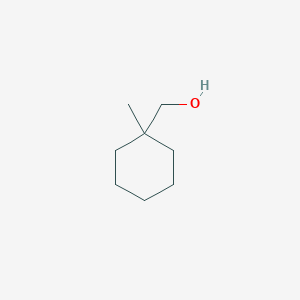
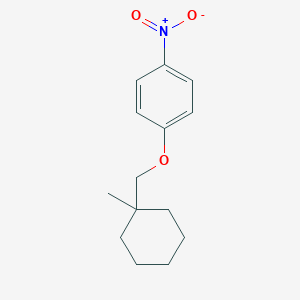
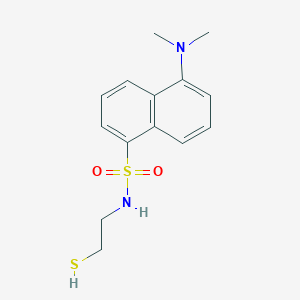
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)
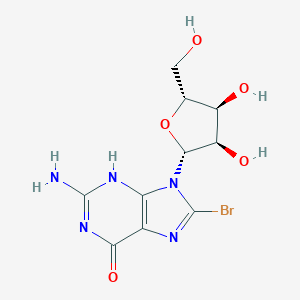

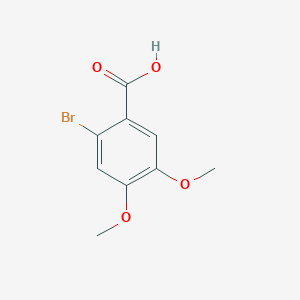

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)